2-epi-Ivermectin B1a is a derivative of Ivermectin, a well-known antiparasitic agent widely used in veterinary and human medicine. This compound is part of the avermectin family, which is derived from the fermentation products of the bacterium Streptomyces avermitilis. Ivermectin and its derivatives are primarily employed for their efficacy against a variety of parasitic infections, including those caused by nematodes and arthropods.
The primary source of 2-epi-Ivermectin B1a is the fermentation of Streptomyces avermitilis, which produces Ivermectin. The compound can also be synthesized through chemical modifications of Ivermectin, particularly focusing on the stereochemistry at the C2 position to yield the epimeric form.
2-epi-Ivermectin B1a is classified as a macrocyclic lactone and belongs to the broader category of antiparasitic agents. It exhibits significant biological activity against parasites due to its ability to disrupt neuromuscular transmission.
The synthesis of 2-epi-Ivermectin B1a can be achieved through various methods, including:
The technical aspects of synthesizing 2-epi-Ivermectin B1a often require careful control over reaction conditions to avoid unwanted isomerization or degradation. For instance, maintaining a slightly acidic pH can stabilize the compound during synthesis .
The molecular formula for 2-epi-Ivermectin B1a is with a molecular weight of approximately g/mol . The structure features a complex arrangement of rings and functional groups characteristic of macrocyclic lactones.
The structural representation includes multiple stereocenters, which are crucial for its biological activity. The stereochemical configuration at C2 distinguishes it from its parent compound, Ivermectin.
2-epi-Ivermectin B1a can undergo various chemical reactions typical for macrocyclic compounds:
Reactions involving 2-epi-Ivermectin B1a often require specific conditions to ensure selectivity and yield. For example, light exposure can lead to degradation products that diminish its potency .
The mechanism by which 2-epi-Ivermectin B1a exerts its effects primarily involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to hyperpolarization and paralysis of the target organisms .
Studies have shown that compounds like 2-epi-Ivermectin B1a are effective against a range of parasites due to their ability to enhance neurotransmission inhibition, leading to paralysis and death in susceptible species .
Relevant analyses indicate that maintaining optimal storage conditions (e.g., -20°C) is critical for preserving its integrity and potency .
2-epi-Ivermectin B1a has significant applications in both veterinary and medical fields:
2-epi-Ivermectin B1a (C48H74O14, MW 875.09 g/mol) is a stereoisomer of the anthelmintic agent ivermectin B1a, distinguished by epimerization at the C2 carbon of its macrocyclic lactone ring. This structural alteration arises from base-catalyzed isomerization, where the hydroxyl group at C2 undergoes stereochemical inversion from the equatorial position in ivermectin to an axial orientation. The compound’s IUPAC name—(1S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6’-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5’,11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one—encapsulates its intricate polycyclic architecture [4] [6]. The canonical SMILES string (CC[C@H](C)[C@H]1O[C@]2(CC[C@@H]1C)C[C@@H]3C[C@@H](C/C=C(/C)\[C@@H](O[C@H]4C[C@H](OC)[C@@H](O[C@H]5C[C@H](OC)[C@@H](O)[C@H](C)O5)[C@H](C)O4)[C@@H](C)\C=C\C=C\6/CO[C@@H]7[C@H](O)C(=C[C@H](C(=O)O3)[C@]67O)C)O2
) further delineates stereocenters and the trans-fused 6,6,6,5-tetracyclic scaffold [6].
Epimerization occurs under alkaline conditions, where hydroxide ions deprotonate the C2 hydroxyl, enabling reversible stereoinversion. This process positions 2-epi-Ivermectin B1a as a kinetic intermediate that gradually rearranges to the thermodynamically stable Δ2-Ivermectin B1a alkene [2]. The compound’s physical properties include:
Table 1: Key Structural Features of 2-epi-Ivermectin B1a
Property | Description |
---|---|
Molecular Formula | C48H74O14 |
Molecular Weight | 875.09 g/mol |
Epimerization Site | C2 carbon of macrocyclic lactone |
Primary Synthesis Route | Base-catalyzed isomerization of ivermectin B1a |
Stereochemical Configuration | 2α-OH (axial) vs. ivermectin’s 2β-OH (equatorial) |
Structurally, 2-epi-Ivermectin B1a differs from ivermectin B1a solely at C2, yet this singular alteration profoundly diminishes its bioactivity. Against Tetranychus urticae (spider mites), 2-epi-Ivermectin B1a exhibits an LC90 of 4.0 ppm—over 100× higher than ivermectin’s 0.038 ppm—highlighting the C2 stereochemistry’s role in target binding [4]. Among avermectins, abamectin (a mixture of ≥80% B1a and ≤20% B1b) retains the unsaturated C22–C23 bond, while ivermectin derivatives are 22,23-dihydrogenated [3]. Moxidectin, a milbemycin, lacks the disaccharide unit at C13, enhancing its lipophilicity and environmental persistence [3].
Table 2: Structural and Functional Comparison of Macrocyclic Lactones
Compound | C2 Configuration | C22–C23 Bond | Sugar Moieties | Key Bioactivity Traits |
---|---|---|---|---|
2-epi-Ivermectin B1a | 2α-OH (axial) | Saturated | Disaccharide | 100× reduced acaricidal activity |
Ivermectin B1a | 2β-OH (equatorial) | Saturated | Disaccharide | High anthelmintic/acaricidal activity |
Abamectin | 2β-OH (equatorial) | Unsaturated | Disaccharide | Photolabile insecticide |
Moxidectin | N/A | Unsaturated | Monosaccharide | Enhanced half-life; veterinary use |
The C2 epimer’s reduced efficacy underscores the precision required in macrocyclic lactone pharmacology: equatorial C2-OH in ivermectin optimizes interactions with glutamate-gated chloride channels in invertebrate nerve cells, while axial orientation sterically hinders binding [3] [4].
2-epi-Ivermectin B1a is thermodynamically unstable and reverts irreversibly to Δ2-Ivermectin B1a under mild conditions. This degradation initiates with dehydration at C2–C3, forming a conjugated diene system (Δ2,4) that shifts to the Δ2 isomer [2]. The epimer’s half-life depends on solvent polarity and temperature; in methanol, decomposition exceeds 50% within 72 hours at 25°C. Photodegradation studies show avermectins undergo rapid UV-induced decomposition (<5% residual after 5 hours), though microencapsulation in lignin derivatives can extend stability to >55 hours [3].
The compound’s stereochemical fragility necessitates stringent handling:
Table 3: Degradation Pathways of 2-epi-Ivermectin B1a
Stress Factor | Primary Reaction | Product | Conditions |
---|---|---|---|
Base | Epimerization (reversible) | Ivermectin B1a | pH >8, 25°C |
Heat/acid | Dehydration | Δ2-Ivermectin | >40°C or pH <4 |
UV light | Radical oxidation | Multiple fragment | 275-nm lamps, 2 hours |
Oxygen | C5/C7 hydroxyl oxidation | Ketone derivatives | Aerobic solutions, 25°C |
In sum, 2-epi-Ivermectin B1a serves as a critical reference standard for ivermectin stability studies and analytical method validation. Its defined stereochemical rearrangement pathways exemplify how minor configurational changes dictate macrocyclic lactone efficacy and environmental fate [2] [3] [4].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: